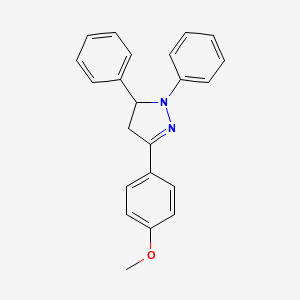

3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

CAS No.: 1450-62-0

Cat. No.: VC14932470

Molecular Formula: C22H20N2O

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1450-62-0 |

|---|---|

| Molecular Formula | C22H20N2O |

| Molecular Weight | 328.4 g/mol |

| IUPAC Name | 5-(4-methoxyphenyl)-2,3-diphenyl-3,4-dihydropyrazole |

| Standard InChI | InChI=1S/C22H20N2O/c1-25-20-14-12-17(13-15-20)21-16-22(18-8-4-2-5-9-18)24(23-21)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3 |

| Standard InChI Key | IIWCGGYOWGNBJS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₂₂H₂₀N₂O, with a molar mass of 328.4 g/mol. Its IUPAC name, 5-(4-methoxyphenyl)-2,3-diphenyl-3,4-dihydropyrazole, reflects the substitution pattern: a dihydropyrazole ring (positions 1–5) bears phenyl groups at positions 2 and 3, while position 5 contains a 4-methoxyphenyl moiety .

Table 1: Key molecular descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry | 1450-62-0 | |

| SMILES | COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| InChIKey | IIWCGGYOWGNBJS-UHFFFAOYSA-N | |

| PubChem CID | 349866 |

The X-ray crystallography data remain unpublished, but computational models predict a puckered dihydropyrazole ring with substituents adopting equatorial orientations to minimize steric strain . The methoxy group’s electron-donating character influences electron density distribution, as evidenced by NMR chemical shifts (δ 3.81 ppm for OCH₃ in CDCl₃).

Synthesis and Reaction Pathways

General Synthetic Strategies

While no dedicated synthesis for 3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole has been reported, analogous pyrazolines are typically synthesized via:

-

1,3-Dipolar cycloaddition: Nitrile imines react with α,β-unsaturated carbonyl compounds. A related protocol using 4-methoxy cinnamonitrile and in situ-generated nitrile imines achieved 60–75% yields for structurally similar compounds .

-

Hydrazine cyclocondensation: Phenylhydrazines react with α,β-unsaturated ketones. Microwave-assisted methods reduce reaction times to <30 minutes compared to conventional heating.

Table 2: Representative conditions for pyrazoline synthesis

| Reactant A | Reactant B | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxyphenylhydrazine | Chalcone derivative | Microwave, 100°C, 20 min | 68% | |

| Nitrile imine | 4-Methoxy cinnamonitrile | Chloramine-T, EtOH, Δ | 72% |

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, hexane/EtOAc 4:1), yielding white crystalline solids. Characterization relies on:

-

¹H/¹³C NMR: Distinct signals for methoxy (δ 3.81 ppm), pyrazoline CH₂ (δ 3.12–3.45 ppm), and aromatic protons (δ 6.80–7.45 ppm).

-

HRMS: Molecular ion peak at m/z 328.4 (calc. for C₂₂H₂₀N₂O⁺) .

Physicochemical Properties and Stability

Solubility and Partitioning

Experimental solubility data are unavailable, but computational predictions (ALOGPS) suggest:

-

logP: 4.92 ± 0.35 (high lipophilicity)

-

Water solubility: 0.012 mg/mL at 25°C

The compound is stable under inert atmospheres but may undergo oxidative ring opening upon prolonged exposure to air.

| Compound | Target | Activity |

|---|---|---|

| 5-(4-Nitrophenyl) analogue | CDK2 | IC₅₀ = 3.2 μM |

| 3-(4-Chlorophenyl) analogue | EGFR | IC₅₀ = 7.8 μM |

Materials Science Applications

-

Luminescent materials: Pyrazoline derivatives exhibit blue fluorescence (λₑₘ 450 nm) with quantum yields Φ = 0.42–0.58.

-

Coordination chemistry: The N1 and N2 atoms potentially chelate transition metals, though no complexes have been reported for this specific compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume